molecular formula C23H30N2O4 B10822047 Penicolinate B

Penicolinate B

Cat. No.: B10822047
M. Wt: 398.5 g/mol
InChI Key: CXLUZXYNRSVBKX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Penicolinate B is typically synthesized through the fermentation of Penicillium species. The process involves cultivating the fungus under specific conditions to produce the metabolite. The compound is then extracted and purified using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound follows a similar fermentation process but on a larger scale. The fermentation is carried out in bioreactors, and the conditions are optimized to maximize yield. After fermentation, the compound is extracted, purified, and formulated for various applications .

Chemical Reactions Analysis

Types of Reactions: Penicolinate B undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Penicolinate B has a wide range of scientific research applications:

Mechanism of Action

Penicolinate B exerts its effects through various molecular targets and pathways. It inhibits the growth of pathogens by interfering with essential cellular processes. For example, it disrupts the cell wall synthesis in bacteria and inhibits the replication of protozoa. The compound’s cytotoxic effects are mediated through the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Penicolinate B is unique among picolinic acid derivatives due to its specific biological activities and structural features. Similar compounds include:

Properties

Molecular Formula

C23H30N2O4

Molecular Weight

398.5 g/mol

IUPAC Name

5-[10-(6-methoxycarbonylpyridin-3-yl)decyl]pyridine-2-carboxylic acid

InChI

InChI=1S/C23H30N2O4/c1-29-23(28)21-15-13-19(17-25-21)11-9-7-5-3-2-4-6-8-10-18-12-14-20(22(26)27)24-16-18/h12-17H,2-11H2,1H3,(H,26,27)

InChI Key

CXLUZXYNRSVBKX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C=C1)CCCCCCCCCCC2=CN=C(C=C2)C(=O)O

Origin of Product

United States

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